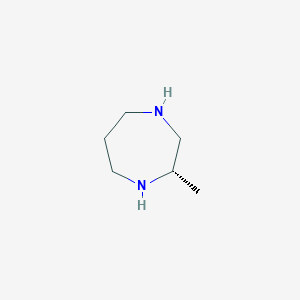

(2S)-2-Methyl-1,4-diazepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2S)-2-methyl-1,4-diazepane |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-2-4-8-6/h6-8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

KMRLPKVQSAHVSQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@H]1CNCCCN1 |

Canonical SMILES |

CC1CNCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties and structure of (2S)-2-Methyl-1,4-diazepane

An In-Depth Technical Guide to (2S)-2-Methyl-1,4-diazepane: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists are increasingly moving away from flat, rigid heterocycles (like piperazine) toward more complex, sp3-rich scaffolds. (2S)-2-Methyl-1,4-diazepane (also known as (S)-2-methylhomopiperazine) represents a premier chiral building block in this paradigm shift. By expanding the ring size to a seven-membered diazepane and introducing a stereocenter at the C2 position, this scaffold offers unique conformational flexibility, distinct substituent exit vectors, and improved physicochemical properties. This whitepaper provides a comprehensive analysis of its structural dynamics, self-validating synthetic protocols, and its transformative role in modern drug development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of (2S)-2-Methyl-1,4-diazepane is critical for predicting its behavior in both synthetic workflows and biological systems. The free base is notoriously difficult to handle due to its high hygroscopicity; thus, it is almost exclusively utilized and stored as a dihydrochloride salt[1].

Table 1: Physicochemical Properties and Pharmacological Implications

| Property | Value | Rationale / Implication |

| IUPAC Name | (2S)-2-methyl-1,4-diazepane | Standardized nomenclature defining the 7-membered ring and (S)-stereocenter. |

| CAS Registry Number | 128427-26-9 (Dihydrochloride)[2] | Essential for sourcing the stable, non-hygroscopic salt form. |

| Molecular Weight | 114.19 g/mol (Free Base) | Low molecular weight allows for extensive functionalization without exceeding Lipinski's Rule of 5. |

| Physical State | Hygroscopic liquid (Free Base) / Solid (Salt) | Salt formation is mandatory for stable storage, handling, and formulation[1]. |

| Ring Conformation | Twisted Chair | Disrupts flat molecular packing, improving aqueous solubility and lowering LogD[3][4]. |

| Chiral Center | C2 (S-configuration) | Dictates the spatial trajectory of N1 substituents, crucial for stereoselective target binding[5]. |

Structural & Conformational Dynamics

The transition from a six-membered piperazine to a seven-membered 1,4-diazepane fundamentally alters the molecule's spatial profile.

The Twisted Chair Conformation: Unlike piperazine, which predominantly exists in a rigid chair conformation, 1,4-diazepane adopts a highly dynamic "twisted chair" conformation[3]. This flexibility allows the scaffold to adapt to complex protein binding pockets. However, unrestricted flexibility can lead to high entropic penalties upon binding.

The Role of the C2-Methyl Group: The strategic placement of a methyl group at the C2 position in the (S)-configuration serves two critical mechanistic purposes:

-

Conformational Restriction: The steric bulk of the methyl group restricts the ring-flipping dynamics of the diazepane core, locking it into a preferred bioactive conformation.

-

Vector Projection: The C2-methyl group alters the trajectory (exit vector) of any substituent attached to the adjacent N1 nitrogen. This precise vectoring is essential when designing inhibitors that must project into narrow, highly conserved regions of a target protein, such as the ATP-binding hinge region of kinases[5].

Figure 1: Pharmacological vectors of the (2S)-2-Methyl-1,4-diazepane scaffold in drug design.

Self-Validating Synthesis Protocol

Synthesizing (2S)-2-Methyl-1,4-diazepane requires strict stereochemical control. Racemic mixtures can lead to off-target toxicity and convoluted pharmacological data. The most reliable method is a "chiral pool" synthesis starting from enantiopure amino alcohols, followed by late-stage deprotection and salt formation[6][7].

Protocol: Late-Stage Deprotection and Dihydrochloride Salt Formation

Causality: The free base of 1,4-diazepane is highly hygroscopic and susceptible to oxidative degradation. Converting it to the dihydrochloride salt ensures long-term stability, non-hygroscopic handling, and high aqueous solubility for biological assays[1].

Step 1: Nosyl Deprotection (N4 Liberation)

-

Procedure: Dissolve (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate (2.60 kg, 6.51 mol) in 20 L of anhydrous acetonitrile[7].

-

Reagents: Add potassium carbonate (1.79 kg, 13.0 mol) as a base. Slowly add benzothiophenol (2.15 kg, 19.5 mol) while maintaining the internal temperature below 20 °C.

-

Mechanism: Benzothiophenol acts as a soft nucleophile, selectively attacking the electron-deficient sulfur of the nosyl group (Meisenheimer complex intermediate), liberating the secondary amine at N4 without disturbing the Boc-protected N1 or the C2 stereocenter.

-

Validation: Stir for 18 hours. Confirm the disappearance of the starting material via TLC/HPLC.

Step 2: Boc Deprotection (N1 Liberation)

-

Procedure: Isolate the intermediate, then treat with a solution of 4M HCl in dioxane (or Trifluoroacetic acid in DCM).

-

Mechanism: The acidic environment protonates the tert-butyl ester, leading to the elimination of isobutylene and carbon dioxide, exposing the N1 amine.

Step 3: Dihydrochloride Salt Precipitation

-

Procedure: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting viscous oil in a minimal volume of cold ethanol. Slowly add 2M HCl in diethyl ether under vigorous stirring.

-

Result: (2S)-2-Methyl-1,4-diazepane dihydrochloride precipitates as a highly pure, white crystalline solid. Filter and dry under a vacuum.

Step 4: Quality Control & Validation

-

Chemical Purity: Must exceed 97.5% via Gas Chromatography (GC)[7].

-

Enantiomeric Excess (ee): Derivatize the product with methylsilyl chloride and analyze via chiral HPLC/GC. The optical purity must be confirmed at >99.9% ee to validate the integrity of the chiral pool synthesis[7].

Figure 2: Chiral-pool synthesis workflow for (2S)-2-Methyl-1,4-diazepane.

Applications in Advanced Drug Development

The (2S)-2-Methyl-1,4-diazepane scaffold is not merely a structural spacer; it is an active participant in target engagement and pharmacokinetic optimization.

A. Mitigating Heterocycle Metabolism

A major hurdle in drug discovery is the rapid hepatic clearance of lipophilic heterocycles. Replacing a piperidine or piperazine ring with a 1,4-diazepane ring significantly increases the fraction of sp3 carbons (Fsp3) and lowers the partition coefficient (LogD). This structural shift drastically improves metabolic stability against rat and human liver microsomes (RLM/HLM) by reducing the molecule's affinity for cytochrome P450 enzymes[4].

B. Enhancing Kinase Inhibitor Selectivity

In the development of anti-cancer agents, achieving selectivity among the kinome is notoriously difficult due to the highly conserved nature of ATP-binding pockets. In the structure-based design of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of the 7-membered 1,4-diazepane ring proved revolutionary. The bulky nature of the diazepane ring, combined with its ability to act as a precise hydrogen bond donor, resulted in a staggering 156-fold selectivity for CDK9 over CDK2 [5]. Disrupting the hydrogen bond donor ability of the diazepane (e.g., by converting it to a lactam) completely abolishes this selectivity, proving that the scaffold actively anchors the drug into the specific CDK9 conformation[5].

C. CNS Targets and Infectious Diseases

-

Sigma-1 Receptor Agonists: For cognition enhancement therapies, 1,4-diazepanes synthesized via late-stage diversification have shown exceptional promise. Specifically, (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane demonstrates sub-nanomolar affinity (Ki = 0.86 nM) for the σ1 receptor. The (S)-methyl group ensures a clean receptor profile without inducing toxic behavioral effects at high doses[6].

-

Tuberculosis Therapeutics: The scaffold has recently been identified as a potent, non-anionic inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). The diazepane ring provides a cell-permeable alternative to traditional, poorly absorbed phosphatase inhibitors, offering a new avenue for anti-tubercular drug discovery[8].

References

-

Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed Source: nih.gov URL:[6]

-

(S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 - ChemicalBook Source: chemicalbook.com URL:[7]

-

2-methyl-1,4-diazepane | 65974-17-6 - Sigma-Aldrich Source: sigmaaldrich.com URL:

-

128427-26-9 | Product Name : (S)-2-Methyl-1,4-diazepane dihydrochloride | Pharmaffiliates Source: pharmaffiliates.com URL:[2]

-

Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B | Infection and Immunity Source: asm.org URL:[8]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry Source: acs.org URL:[1]

-

1,4‐Diazepane Ring‐Based Systems | ResearchGate Source: researchgate.net URL:[3]

-

Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry Source: acs.org URL:[4]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - ORCA Source: cardiff.ac.uk URL:[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 8. journals.asm.org [journals.asm.org]

Therapeutic potential of (2S)-2-Methyl-1,4-diazepane in medicinal chemistry

The Therapeutic Potential of (2S)-2-Methyl-1,4-diazepane in Medicinal Chemistry[1]

Executive Summary: The Chiral Homopiperazine Advantage

In the landscape of privileged scaffolds, the 1,4-diazepane (homopiperazine) ring occupies a strategic middle ground between the rigid, ubiquitous piperazine and the flexible, larger macrocycles. However, the unsubstituted diazepane ring often suffers from excessive conformational flexibility, leading to entropic penalties upon binding and promiscuous off-target activity.

The introduction of a methyl group at the C2 position, specifically in the (S)-configuration , transforms this scaffold. (2S)-2-Methyl-1,4-diazepane acts as a "conformationally biased" building block. It retains the physicochemical benefits of the 7-membered ring (enhanced solubility, distinct vector orientation) while the chiral methyl group restricts ring puckering, creating a pre-organized motif that enhances binding affinity and selectivity. This guide analyzes the therapeutic utility of this scaffold, exemplified by the Rho-kinase (ROCK) inhibitor Ripasudil , and provides validated protocols for its synthesis and incorporation.

Structural & Physicochemical Analysis

The (2S)-2-methyl-1,4-diazepane moiety offers distinct advantages over its 6-membered analog (2-methylpiperazine) and the achiral 1,4-diazepane.

Table 1: Physicochemical Profile & Scaffold Comparison

| Feature | Piperazine | 1,4-Diazepane | (2S)-2-Methyl-1,4-diazepane |

| Ring Size | 6-membered | 7-membered | 7-membered (Chiral) |

| Conformation | Rigid Chair | Flexible Twist-Chair | Biased Twist-Chair |

| Vector Angle | ~180° (Linear) | ~120° (Bent) | ~120° (Stereo-locked) |

| Lipophilicity | Low (Polar) | Moderate | Tunable (+Methyl effect) |

| Selectivity | Low (Promiscuous) | Moderate | High (Shape complementarity) |

| Metabolic Stability | High | Moderate | Enhanced (Steric hindrance) |

Key Insight: The "Magic Methyl" effect here is not just about lipophilicity. The C2-methyl group creates steric clash with the adjacent N1-substituent, forcing the N1-sulfonyl or N1-acyl group into a specific rotameric state. This reduces the energetic cost of binding to the target protein.

Case Study: Ripasudil (Glanatec)

Ripasudil (K-115) is the first-in-class ROCK inhibitor approved for the treatment of glaucoma.[2] Its core pharmacophore relies entirely on the (S)-2-methyl-1,4-diazepane scaffold.

-

Target: Rho-associated Coiled-coil Kinase (ROCK-1 & ROCK-2).[2]

-

Mechanism: Inhibition of ROCK reduces phosphorylation of myosin light chain (MLC), relaxing the trabecular meshwork and increasing aqueous humor outflow.

-

Role of the Scaffold:

-

The isoquinoline ring binds to the ATP-binding hinge region.

-

The sulfonyl group acts as a linker.

-

The (S)-2-methyl-1,4-diazepane extends into the solvent-exposed region. The (S)-methyl group is critical for isoform selectivity and potency (IC50 = 19 nM for ROCK-2). The chiral center likely directs the bulk of the ring away from steric clashes within the kinase cleft, a feature the achiral analog lacks.

-

Validated Experimental Protocols

The synthesis of (2S)-2-methyl-1,4-diazepane is non-trivial due to the need for high enantiomeric excess (ee). The most robust method, scalable to kilograms, utilizes the Fukuyama-Mitsunobu cyclization .

Protocol 1: Asymmetric Synthesis of (S)-2-Methyl-1,4-diazepane

Objective: Synthesize the N-Boc protected chiral intermediate from (S)-Alaninol.

Reagents:

-

(S)-2-Aminopropan-1-ol (Alaninol)

-

2-Nitrobenzenesulfonyl chloride (NsCl)[3]

-

1,3-Propanediol derivatives

-

Diethyl azodicarboxylate (DEAD) / Triphenylphosphine (PPh3)

-

Thiophenol (PhSH) / Cs2CO3

Step-by-Step Workflow:

-

N-Protection:

-

React (S)-alaninol (1.0 eq) with NsCl (1.1 eq) and Et3N in DCM at 0°C.

-

Result: N-Ns-(S)-alaninol.

-

-

Mitsunobu Alkylation (C-N Bond Formation):

-

Intramolecular Cyclization (Key Step):

-

Activate the remaining alcohol (from the alaninol side) via a second Mitsunobu reaction or mesylation.

-

Cyclize to form the 7-membered ring.

-

Note: High dilution is often required to favor intramolecular cyclization over polymerization.

-

-

Denosylation (Deprotection):

-

Treat the cyclic N-Ns-N-Boc intermediate with Thiophenol (PhSH) and Cs2CO3 in DMF at 50°C.

-

Result:(S)-1-Boc-3-methyl-1,4-diazepane .

-

-

Final Deprotection:

-

Treat with 4M HCl in Dioxane.

-

Yield:(S)-2-Methyl-1,4-diazepane dihydrochloride .

-

Validation Check:

-

Chiral HPLC: Enantiomeric excess should be >99%.

-

NMR: Verify the distinct doublet for the methyl group at ~1.0-1.2 ppm.[6]

Protocol 2: Coupling to Aryl Sulfonyl Chlorides (Ripasudil Synthesis)

Objective: Couple the chiral diazepane to an isoquinoline core.

-

Dissolution: Dissolve (S)-2-Methyl-1,4-diazepane (1.2 eq) in anhydrous DCM. Add DIPEA (3.0 eq).

-

Addition: Cool to 0°C. Add 4-fluoroisoquinoline-5-sulfonyl chloride (1.0 eq) dropwise.

-

Reaction: Stir at RT for 2 hours. Monitor by LC-MS.[1]

-

Workup: Wash with NaHCO3, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography (MeOH/DCM gradient). The (S)-methyl group ensures a single diastereomer is formed relative to the atropisomeric sulfonyl bond (if restricted).

Visualizing the Logic

Diagram 1: The Fukuyama-Mitsunobu Synthetic Pathway

Caption: Step-wise construction of the chiral diazepane core ensuring retention of stereochemistry.

Diagram 2: SAR Logic & Scaffold Evolution

Caption: Evolution from simple piperazines to the high-affinity chiral diazepane scaffold.

Future Outlook & Applications

The (2S)-2-methyl-1,4-diazepane scaffold is currently underutilized outside of ROCK inhibitors. Its potential expands into:

-

Histamine H3 Antagonists: GSK compounds (e.g., GSK334429) utilize diazepane rings. Introducing the (S)-methyl group could further refine blood-brain barrier (BBB) penetration and receptor subtype selectivity.

-

PROTAC Linkers: The 7-membered ring provides a unique exit vector for PROTAC linkers, potentially improving the solubility of large degraders compared to standard piperazine linkers.

-

Fragment-Based Drug Design (FBDD): The scaffold serves as an excellent chiral fragment for probing solvent-exposed pockets in kinases and GPCRs.

References

-

Ripasudil (K-115) Approval & Structure : Ripasudil Hydrochloride Hydrate (Glanatec): A Rho-kinase Inhibitor for Glaucoma. Source:

-

Synthesis of Chiral Diazepanes : Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate via Intramolecular Fukuyama-Mitsunobu Cyclization. Source:

-

LFA-1 Antagonists & Diazepane Library : 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. Source:

-

Histamine H3 Antagonists : Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429. Source:

-

General Diazepane Chemistry : 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source:

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. mespharmacy.org [mespharmacy.org]

- 5. Benzodiazepines--Medicinal Chemistry | PDF [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Chiral Homopiperazine Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The homopiperazine motif, a seven-membered diazacycloalkane, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique conformational flexibility, coupled with the strategic placement of two nitrogen atoms, provides a versatile scaffold for the development of novel therapeutics. The introduction of chirality into the homopiperazine ring further unlocks a three-dimensional chemical space, enabling more precise and potent interactions with biological targets. This guide provides a comprehensive review of the synthesis and application of chiral homopiperazine derivatives in drug discovery, with a focus on their roles in central nervous system (CNS) disorders, oncology, and virology. We will delve into the nuances of their asymmetric synthesis, explore structure-activity relationships (SAR), and present detailed protocols for their preparation and evaluation.

The Significance of the Chiral Homopiperazine Scaffold

The homopiperazine ring system has demonstrated considerable utility in drug design, with its derivatives exhibiting a wide range of biological activities.[1][2] The non-planar nature of the seven-membered ring allows for a greater diversity of spatial arrangements of substituents compared to its six-membered piperazine counterpart. This conformational adaptability is crucial for optimizing interactions with the intricate binding pockets of enzymes and receptors.

Chirality introduces a critical layer of specificity to drug-target interactions. The stereochemical orientation of substituents on the homopiperazine ring can dramatically influence pharmacological activity, with one enantiomer often displaying significantly higher potency or a different biological profile than the other.[3] This stereoselectivity is a fundamental principle in modern drug design, as it can lead to improved therapeutic indices and reduced off-target effects.[4] The development of robust asymmetric syntheses for chiral homopiperazine derivatives is therefore a key enabling technology in the pursuit of novel and effective medicines.

Asymmetric Synthesis of Chiral Homopiperazine Derivatives

The enantioselective synthesis of C2-functionalized homopiperazines presents a significant challenge due to the slower kinetics of forming a seven-membered ring, which can allow competing side reactions to occur.[5] However, several strategies have been developed to access these valuable building blocks with high enantiomeric purity.

Organocatalytic Approaches

One effective method involves a one-pot, three-step sequence starting from simple aldehydes. This approach utilizes an organocatalytic, enantioselective α-chlorination, followed by reductive amination and a base-induced cyclization.

Experimental Protocol: Enantioselective Synthesis of C2-Functionalized, N,N'-Protected Homopiperazine [5]

-

Organocatalytic α-Chlorination: To a solution of the desired aldehyde (1.0 mmol) and (2R,5R)-2,5-diphenylpyrrolidine (10 mol%) in dichloromethane (DCM, 2.0 mL) at 0 °C, add N-chlorosuccinimide (NCS, 1.3 mmol).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Reductive Amination: To the crude α-chloro aldehyde solution, add the N-benzyl-N-Boc protected diaminopropane (1.2 mmol) and sodium triacetoxyborohydride (1.5 mmol).

-

Stir the reaction at room temperature for 12 hours.

-

Cyclization: Cool the reaction mixture to -20 °C and add potassium tert-butoxide (KOtBu, 1.5 mmol) in dimethylformamide (DMF).

-

Stir the reaction at -20 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by flash column chromatography to yield the desired C2-functionalized, orthogonally N,N'-protected homopiperazine.

This methodology allows for the rapid preparation of functionalized homopiperazines in good to excellent enantiomeric excess (ee).[5]

Therapeutic Applications of Chiral Homopiperazine Derivatives

The unique structural and physicochemical properties of chiral homopiperazine derivatives have led to their exploration in a multitude of therapeutic areas.

Central Nervous System (CNS) Disorders

The homopiperazine scaffold is a key feature in several CNS-active compounds, particularly those targeting dopamine and serotonin receptors implicated in neuropsychiatric disorders.[6][7]

Structure-Activity Relationship of a Homopiperazine-Based Antipsychotic Agent

A notable example is the homopiperazine analog of haloperidol, SYA 013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one).[6][7] Structure-activity relationship (SAR) studies on this compound have provided valuable insights into the structural requirements for binding to dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[7]

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| SYA 013 | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 |

| Haloperidol | 0.89 | - | - | 3600 | 120 |

| Compound 18 | 180 | 16 | 508 | - | - |

| Table 1: Binding affinities of SYA 013 and related compounds at various CNS receptors.[7] |

The data reveals that replacing the piperidinol moiety in haloperidol with a homopiperazine ring significantly alters the receptor binding profile.[7] Further modifications, such as replacing the homopiperazine ring with a tropanol moiety (compound 18), can shift the selectivity towards the D3 receptor.[7]

Logical Flow of SAR Studies for Antipsychotic Drug Design

Caption: Rational drug design cycle for developing novel antipsychotics.

Oncology

Homopiperazine derivatives have also shown significant promise as anticancer agents.[1][2][8] Their mechanism of action can vary, but often involves the induction of apoptosis and inhibition of cell proliferation.

A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives were synthesized and evaluated for their anticancer activity against the B-cell leukemic cell line, Reh.[1][2][8]

| Compound | R | X | IC50 (µM) |

| 6a | 3-Cl | O | 18 |

| 6b | 4-F | O | >250 |

| 6c | 4-CH3 | O | 50 |

| 7a | 3-Cl | S | >250 |

| Table 2: Anticancer activity of selected homopiperazine derivatives against Reh cell line.[1][2][8] |

The results indicate that the carboxamide derivatives generally exhibit better activity than their carbothioamide counterparts. Notably, the 3-chloro substituted carboxamide derivative 6a showed the most promising activity with an IC50 value of 18 µM.[1][2][8]

General Synthetic Scheme for Anticancer Homopiperazine Derivatives

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 4. Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents [scirp.org]

Beyond the Chair: Pharmacological and Structural Divergence of Diazepane and Piperazine Scaffolds

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, ranking as the fourth most frequently used ring system in FDA-approved small-molecule drugs[1][2]. However, its rigid chair conformation and high molecular symmetry can impose limitations on target affinity (due to restricted exit vectors) and developability (due to poor aqueous solubility driven by crystal lattice packing)[3][4]. The expansion of the piperazine ring by a single methylene unit yields 1,4-diazepane (homopiperazine), a seven-membered homologue that fundamentally alters the physicochemical and pharmacological profile of the parent scaffold. This technical guide explores the mechanistic differences between these two diaza-heterocycles, providing actionable insights and validated protocols for drug development professionals.

Structural and Physicochemical Divergence

Conformational Topography and Exit Vectors

Piperazine predominantly exists in a highly stable chair conformation. This rigidity firmly dictates the spatial orientation of substituents attached to the N1 and N4 positions (the "exit vectors"), projecting them in predictable equatorial or axial trajectories. While beneficial for entropic pre-organization, this rigidity fails when a target's binding pocket requires an atypical ligand geometry[2].

Conversely, the seven-membered diazepane ring is conformationally fluid, readily interconverting between twist-chair, boat, and twist-boat conformations. This flexibility allows the N1 and N4 substituents to adopt a wider array of dihedral angles, enabling the molecule to dynamically adapt to complex or transient binding pockets that a rigid piperazine cannot accommodate[5].

Basicity, LogD, and Aqueous Solubility (The Aufheben Strategy)

A common bottleneck in lead optimization is the "brick dust" phenomenon—compounds with high molecular weight and high symmetry that exhibit poor aqueous solubility. Substituting a piperazine with a diazepane scaffold is a proven strategy to disrupt this[3].

-

Basicity (pKa): The increased ring size of diazepane reduces transannular dipole repulsion and alters orbital hybridization, generally resulting in a higher pKa compared to piperazine[6][7].

-

LogD at pH 7.4: Because diazepane is more basic, a higher fraction of the molecule exists in the protonated (ionized) state at physiological pH. This significantly lowers the distribution coefficient (LogD), enhancing hydrophilicity[3].

-

Crystal Packing: The asymmetric, flexible nature of the seven-membered ring disrupts the highly ordered crystal lattice typical of piperazine derivatives. This lowers the melting point, drastically reducing the thermodynamic barrier to dissolution. In empirical studies, this single-atom expansion has yielded up to a 23-fold increase in aqueous solubility[3].

Pharmacological Case Studies

The structural nuances between these scaffolds directly translate to divergent pharmacological outcomes across various target classes:

-

Viral Protease Inhibition (SARS-CoV-2 Mpro): In the optimization of Mpro inhibitors, the substitution of a piperazine core with a diazepane core resulted in up to a 10-fold increase in enzymatic inhibitory activity. The diazepane derivative (Compound 119) achieved an IC50 of 16 nM, compared to 170 nM for the best piperazine analog. Molecular dynamics revealed that the altered exit vectors of the flexible diazepane allowed the benzylic amine moiety to form optimal interactions within the active site that the rigid piperazine could not reach[5].

-

Metalloenzyme Selectivity (Carbonic Anhydrases): When designing benzenesulfonamide-based inhibitors for human Carbonic Anhydrase (hCA), replacing the piperazine ring with homopiperazine strategically reduced off-target hCA I inhibitory activity while preserving high nanomolar selectivity for the tumor-associated hCA XII isoform, highlighting the scaffold's utility in fine-tuning isoform selectivity[8].

-

GPCR Antagonism (Histamine H3): Diazepane amides have been successfully deployed as potent, selective Histamine H3 receptor antagonists. The scaffold provided excellent brain-to-plasma ratios (~3:1) and demonstrated significant in vivo efficacy in mouse models of cognition, proving that the increased basicity of diazepane does not inherently preclude blood-brain barrier (BBB) penetration if lipophilicity is properly balanced[9][10].

Quantitative Data Summary

The following table summarizes the comparative heuristic properties of piperazine versus diazepane scaffolds based on recent medicinal chemistry campaigns.

| Parameter | Piperazine Scaffold | Diazepane (Homopiperazine) Scaffold | Mechanistic Driver |

| Ring Size | 6-membered | 7-membered | Methylene insertion |

| Dominant Conformation | Rigid Chair | Twist-chair / Boat (Flexible) | Ring strain relief |

| Relative Basicity (pKa) | Baseline | Higher | Reduced transannular effects |

| LogD (pH 7.4) | Higher | Lower | Increased ionization fraction |

| Aqueous Solubility | Baseline (Prone to crystal packing) | Up to 25x Higher | Lower melting point / higher pKa |

| Exit Vector Angle | Fixed (Equatorial/Axial) | Variable / Adaptive | Conformational fluidity |

Validated Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols detail the synthesis and physicochemical profiling of these scaffolds, emphasizing the causality behind specific experimental choices.

Protocol A: Synthesis of N-Aryl Diazepanes via Buchwald-Hartwig Cross-Coupling

This protocol describes the selective mono-arylation of homopiperazine, a critical step in generating the pharmacological leads discussed above[11][12].

Causality & Logic: Homopiperazine possesses two secondary amines of near-equal reactivity. To prevent non-selective bis-arylation, a mono-Boc-protected homopiperazine is utilized. The use of the bulky, electron-rich XPhos ligand is critical; it facilitates the oxidative addition of unactivated aryl halides and prevents the formation of inactive palladium off-cycle species, ensuring high turnover numbers.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine mono-Boc-1,4-diazepane (1.0 equiv) and the desired aryl bromide (1.1 equiv) in anhydrous toluene (0.2 M concentration).

-

Catalyst & Base Addition: Add Palladium(II) acetate (Pd(OAc)2) (5 mol%) and XPhos ligand (10 mol%). Add Sodium tert-butoxide (NaOtBu) (1.5 equiv). Self-Validation: NaOtBu is chosen over weaker bases (like K2CO3) because its strong basicity is required to efficiently deprotonate the amine prior to reductive elimination.

-

Reaction Execution: Seal the flask and heat to 80–100 °C for 12–18 hours. Monitor the reaction via LC-MS. The bulky Boc group provides steric hindrance, further ensuring mono-selectivity.

-

Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate in vacuo. To remove the Boc group, dissolve the crude intermediate in methanol and add 4N HCl in dioxane. Stir at room temperature for 4 hours to yield the N-aryl diazepane hydrochloride salt.

Protocol B: Potentiometric Titration for pKa Determination

Accurate pKa determination is essential for predicting the LogD and solubility profile of the scaffold[7][13].

Causality & Logic: Because pKa is a thermodynamic value dependent on the activity coefficients of the ions, the titration must be performed at a strictly controlled ionic strength. Without an ionic strength adjuster, the changing concentration of ions during titration would continuously alter the activity coefficients, leading to inaccurate apparent pKa values.

-

Calibration: Calibrate a high-precision pH electrode using standard aqueous buffers (pH 4.00, 7.00, and 10.00) at exactly 25.0 °C.

-

Sample Preparation: Prepare a 1.0 mM solution of the diazepane/piperazine derivative in deionized water.

-

Ionic Strength Adjustment: Add Potassium Chloride (KCl) to the sample solution to achieve a final concentration of 0.15 M KCl. Self-Validation: This mimics physiological ionic strength and locks the Debye-Hückel activity coefficients in place.

-

Titration: Immerse the electrode and titrate the solution dynamically with standardized 0.1 M HCl (if starting from the free base) or 0.1 M NaOH (if starting from the hydrochloride salt) under a nitrogen atmosphere to prevent CO2 absorption.

-

Data Analysis: Plot the volume of titrant against pH. Calculate the first derivative (dpH/dV) to identify the exact equivalence points. The pKa corresponds to the pH at the half-equivalence point for each basic nitrogen.

Decision Workflow for Scaffold Selection

Fig 1. Decision workflow for selecting between piperazine and homopiperazine scaffolds.

References

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate.[Link]

-

Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications.[Link]

-

Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides to Alleviate Paclitaxel-Induced Peripheral Neuropathy. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

An improved synthesis of N-aryl and N-heteroaryl substituted homopiperazines—from conventional thermal conditions to scaling-up using microwave heating. ResearchGate.[Link]

-

Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate.[Link]

-

2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academia.edu [academia.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The twin drug approach for novel nicotinic acetylcholine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-(2-Ethoxyethyl)piperazine | 13484-38-3 | Benchchem [benchchem.com]

(S)-2-Methylhomopiperazine: A Chiral Scaffold for Advanced Heterocyclic Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane, or homopiperazine, ring system is a privileged scaffold in modern medicinal chemistry, integral to a wide array of therapeutic agents. The introduction of stereochemistry, specifically a chiral center at the C2 position, provides a critical vector for exploring three-dimensional chemical space, enhancing target specificity, and optimizing pharmacokinetic profiles. This guide focuses on the (S)-enantiomer of 2-methylhomopiperazine, a high-value chiral building block. We will detail its enantioselective synthesis from the chiral pool, discuss its physicochemical properties, and provide an in-depth look at its primary application: serving as a core scaffold for the synthesis of complex, N-functionalized heterocyclic derivatives, with a specific focus on the development of potent and selective σ1 receptor ligands for central nervous system (CNS) disorders.

Introduction

Seven-membered heterocycles containing two nitrogen atoms, known as 1,4-diazepanes, are core components of numerous biologically active compounds.[1] Their conformational flexibility and the presence of two modifiable nitrogen atoms allow for precise tuning of a molecule's properties to achieve high-affinity binding to biological targets. In the pursuit of novel therapeutics, controlling the three-dimensional architecture of a drug candidate is paramount. Chirality plays a decisive role, as enantiomers of a drug often exhibit vastly different pharmacological activities and metabolic fates.[2][3]

(S)-2-Methylhomopiperazine, also referred to as (S)-2-methyl-1,4-diazepane, has emerged as a particularly valuable chiral scaffold. Its stereodefined methyl group provides a fixed conformational anchor, which can be exploited to orient other substituents for optimal interaction with protein binding pockets. This guide will demonstrate that the primary utility of this molecule is not as a reactive intermediate for constructing entirely new ring systems, but rather as a foundational core upon which complex and medicinally relevant heterocyclic structures are built through strategic, late-stage functionalization. A prime example of this approach is in the synthesis of novel σ1 receptor ligands, which have shown promise for treating neurodegenerative diseases and other CNS conditions.[4]

Section 1: Enantioselective Synthesis of (S)-2-Methylhomopiperazine

The most robust and widely adopted strategy for producing enantiomerically pure (S)-2-methylhomopiperazine is the "chiral pool" approach, which leverages readily available, optically pure starting materials. (S)-Alanine is an ideal starting point for this synthesis.

Causality in Synthetic Design

The synthetic route, adapted from established literature, relies on a sequence of protection, chain extension, and cyclization steps.[4]

-

Orthogonal Protection: The two amine functionalities that will ultimately form the diazepine ring must be differentiated to control the reaction sequence. The initial amino group of (S)-alanine is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but can be removed with acid. The second amine, introduced later, is protected as a benzyl (Bn) group, which is typically removed via hydrogenation. This orthogonal strategy allows for selective deprotection and manipulation at different stages.

-

Ring Formation: The key step is the formation of the seven-membered ring. This is achieved through an intramolecular amide bond formation (lactamization), a challenging step due to unfavorable entropic factors. The use of a powerful coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is crucial to drive this reaction to completion. Subsequent reduction of the amide (lactam) yields the final diazepine ring.

Detailed Experimental Protocol: Synthesis from (S)-Alanine

This protocol outlines a multi-step synthesis to obtain the orthogonally protected (S)-2-methylhomopiperazine scaffold.

-

Step 1: Reductive Amination. (S)-Boc-alanine is reacted with 3-(benzylamino)-1-propanol via an amide coupling reaction, followed by reduction of the resulting amide to form the secondary amine precursor.

-

Step 2: Chain Extension. The hydroxyl group of the precursor is converted to a leaving group (e.g., a tosylate or mesylate) and displaced with an amino group (e.g., via a Gabriel synthesis or direct amination) to form the diamine backbone.

-

Step 3: Intramolecular Cyclization (Lactamization). The Boc-protecting group is removed under acidic conditions, and the resulting free amine is cyclized onto the ester functionality using EDC or a similar coupling agent to form the 1,4-diazepan-2-one intermediate.

-

Step 4: Reduction. The lactam is reduced using a strong reducing agent like lithium aluminum hydride (LAH) or borane (BH3) to yield the final (S)-2-methylhomopiperazine, which is typically protected for further use.

A representative workflow for a chiral pool synthesis is depicted below.

Sources

The Medium-Ring Paradox: A Technical Guide to Nitrogen-Containing Seven-Membered Rings in Pharmaceuticals

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, nitrogen-containing seven-membered rings (7-N-heterocycles) occupy a "privileged" yet paradoxical niche. Unlike their six-membered counterparts (piperidines, pyridines), which dominate small-molecule libraries due to synthetic ease and predictable thermodynamics, 7-membered rings (azepines, diazepines) introduce a unique balance of conformational flexibility and structural constraint .

This guide moves beyond the textbook definition of benzodiazepines to explore the broader utility of these scaffolds in modern drug discovery, specifically focusing on:

-

The Entropy/Enthalpy Trade-off: How the "floppiness" of the 7-ring allows for induced-fit binding in difficult pockets (e.g., kinases, GPCRs).

-

The "Warhead" Evolution: Transitioning from sedative allosteric modulators (Valium) to cytotoxic DNA-alkylating payloads (Pyrrolobenzodiazepines - PBDs) in Antibody-Drug Conjugates (ADCs).

-

Synthetic Rigor: Overcoming the entropic barrier of medium-ring formation.

Structural & Conformational Dynamics

The pharmacological power of the 7-membered ring lies in its ability to adopt multiple low-energy conformations—primarily the chair , boat , and twist-boat . Unlike the rigid chair of a piperidine, a diazepine ring can undergo "ring inversion" to maximize orbital overlap with receptor residues.

The Pseudo-Chair/Boat Equilibrium

In 1,4-benzodiazepines, the ring typically exists in a pseudo-boat conformation. Substituents at the C3 position can lock the ring into a specific atropisomer, significantly affecting binding affinity to the GABA-A receptor.

-

Unsubstituted: Rapid interconversion (low barrier).

-

C3-Substituted: Restricted rotation; often leads to separable enantiomers with distinct biological profiles (e.g., Lorazepam).

Visualization: Conformational Decision Tree

Figure 1: Decision logic for selecting 7-membered scaffolds based on target pocket thermodynamics.

Major Classes & Clinical Applications[1][2][3][4][5]

While benzodiazepines are the most famous, the utility of the 7-ring extends into cardiology and oncology.

| Class | Core Structure | Representative Drug | Mechanism of Action | Key Structural Feature |

| 1,4-Benzodiazepine | Benzene fused to 1,4-diazepine | Alprazolam (Xanax) | GABA-A Allosteric Modulator | 5-phenyl substituent positions the ring for receptor cleft binding. |

| Benzazepine | Benzene fused to azepine | Ivabradine | Flexible azepin-2-one ring allows binding to the pore of the pacemaker channel. | |

| Pyrrolobenzodiazepine (PBD) | Pyrrole fused to benzodiazepine | Tesirine (Payload) | DNA Minor Groove Alkylator | The N10-C11 imine is a "soft" electrophile that covalently binds to Guanine. |

| Dibenzazepine | Two benzenes fused to azepine | Carbamazepine | Na+ Channel Blocker | Tricyclic planarity is disrupted by the 7-ring, preventing intercalation (unlike acridines). |

Synthetic Methodologies: Overcoming the Entropic Barrier

Synthesizing 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings due to transannular strain and the lower probability of chain ends meeting (entropy).

Core Strategies

-

Ring Expansion (Schmidt/Beckmann): Converting a cyclohexanone to a caprolactam/azepine. High atom economy but limited regiocontrol.

-

Ring-Closing Metathesis (RCM): Uses Ru-catalysts (Grubbs) to close dienes. Excellent for functionalized azepines but requires expensive catalysts.

-

Reductive Cyclization (The PBD Route): The industry standard for fusing rings. Involves reducing a nitro group to an amine, which spontaneously attacks an aldehyde/thioacetal to form the ring.

Experimental Protocol: Synthesis of a PBD Scaffold

Context: This protocol describes the synthesis of a Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) monomer. This specific scaffold is the "warhead" precursor for modern Antibody-Drug Conjugates (ADCs) like Loncastuximab tesirine.

Objective: Cyclization of an amino-aldehyde precursor to form the N10-C11 imine bond (the DNA-alkylating center).

Reagents & Equipment

-

Substrate: (S)-N-(4-methoxy-2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde diethyl acetal.

-

Reagents: Sodium Dithionite (

), Silica Gel, Ethyl Acetate, Methanol. -

Equipment: Round-bottom flask, reflux condenser, rotary evaporator, flash chromatography column.

Step-by-Step Workflow

-

Deprotection (Acetal Hydrolysis):

-

Dissolve the acetal substrate (1.0 eq) in THF/Water (3:1).

-

Add catalytic

-TsOH or dilute HCl. Stir at RT for 2 hours. -

Checkpoint: Monitor TLC for disappearance of acetal. The aldehyde intermediate is unstable; proceed immediately.

-

-

Reductive Cyclization (The "One-Pot" Magic):

-

Logic: We use Sodium Dithionite as a mild chemoselective reductant.

is often too aggressive and can reduce the formed imine. -

Dissolve the crude aldehyde in MeOH/Water (2:1).

-

Add

(3.0 eq) portion-wise to control exotherm. -

Reflux for 3–5 hours.

-

Mechanism:[1][2][3][4][5] The nitro group (

) reduces to aniline (

-

-

Work-up & Isolation:

-

Cool to RT. Evaporate MeOH under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate (3x).

-

Dry organic layer over

and concentrate. -

Purification: Flash chromatography (DCM/MeOH gradient). PBDs are often distinctively fluorescent (blue/purple) on TLC plates.

-

Visualization: PBD Synthetic Pathway

Figure 2: The reductive cyclization cascade to generate the PBD DNA-alkylating imine.

Future Outlook: Beyond Sedation

The future of 7-membered nitrogen rings lies in Macrocyclization and Targeted Delivery .

-

PBD Dimers: Linking two PBD monomers creates a cross-linking agent that spans the DNA minor groove, increasing cytotoxicity by 1000-fold compared to monomers. This is the basis of Talacotuzumab and other ADCs [1].

-

Constrained Peptides: 7-membered lactams (Freidinger lactams) are increasingly used to lock peptide backbones into specific turns, improving oral bioavailability of peptide drugs.

References

-

Mantaj, J., et al. (2017).[6] "From Anthramycin to Pyrrolobenzodiazepine (PBD)-Containing Antibody–Drug Conjugates (ADCs)." Angewandte Chemie International Edition. Link

-

Sternbach, L. H. (1979). "The Benzodiazepine Story." Journal of Medicinal Chemistry. Link

-

Thurston, D. E., & Bose, D. S. (1994).[6] "Synthesis of DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews. Link

-

Di Mascio, D. (2022). "The interaction of novel Pyrrolobenzodiazepine derivatives with DNA." University of Southampton ePrints. Link

-

FDA Drug Approvals. (2022). "FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis." Pharma Excipients. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis method of ivabradine hydrochloride key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. List of Benzodiazepines: Types, Side Effects, Addiction & Withdrawal [medicinenet.com]

- 5. US8212026B2 - Process for the preparation of ivabradine hydrochloride and polymorph thereof - Google Patents [patents.google.com]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Optimizing the 1,4-Diazepane Scaffold: Metabolic Stability Profiles and Structural Engineering

Executive Summary

The 1,4-diazepane (homopiperazine) moiety is a "privileged scaffold" in modern drug discovery, appearing frequently in antagonists for G-protein coupled receptors (GPCRs)—most notably Orexin receptors—and various kinase inhibitors. Its seven-membered ring offers unique conformational flexibility that allows it to adopt distinct "U-shaped" bioactive conformations, often inaccessible to its six-membered piperazine analog.

However, this scaffold presents a significant metabolic liability: high intrinsic clearance (

This guide details the metabolic soft spots of the diazepane core, provides evidence-based structural activity relationship (SAR) strategies to mitigate them, and outlines self-validating experimental protocols for assessing stability.

The Metabolic Liability: Mechanistic Deep Dive

The primary failure mode for diazepane-based compounds is oxidative N-dealkylation and ring scission , predominantly catalyzed by CYP3A4 and CYP2D6.

The Mechanism of Instability

The diazepane ring contains two nitrogen atoms. The

-

-Hydroxylation: The CYP enzyme abstracts a hydrogen atom from the

-

Iminium Ion Formation: The unstable hemiaminal spontaneously dehydrates to form a cyclic iminium ion.

-

Ring Opening/Cleavage: This electrophilic species is either hydrolyzed (leading to ring opening) or trapped by endogenous nucleophiles (e.g., Glutathione), leading to toxicity.

Pathway Visualization

The following diagram illustrates the oxidative cascade that degrades the diazepane core.

Figure 1: The oxidative metabolic cascade of the 1,4-diazepane ring, highlighting the critical divergence between hydrolysis (clearance) and nucleophilic trapping (toxicity).[1]

Structural Engineering for Stability

To transform a diazepane hit into a lead, medicinal chemists must block these metabolic soft spots without destroying the bioactive conformation.

Strategy A: Steric Occlusion (C-Methylation)

Introducing a methyl group at the C7 position (or C2/C6 depending on numbering relative to N-substituents) is the most validated strategy.

-

Mechanism: The methyl group creates steric hindrance that prevents the large CYP heme iron-oxo complex from approaching the

-proton. -

Impact: This was the breakthrough step in the discovery of Suvorexant . The 7-methyl group reduced metabolic turnover significantly while maintaining the required "U-shaped" conformation for Orexin receptor binding [1].

Strategy B: Electronic Deactivation (Fluorination)

Replacing

-

Mechanism: Fluorine is bioisosteric to hydrogen but forms a stronger C-F bond that cannot be abstracted by CYP enzymes. Furthermore, it lowers the

of the adjacent amine, reducing the electron density that attracts the electrophilic CYP species.

Strategy C: Scaffold Rigidification

Bridging the diazepane ring (e.g., 2,5-diazabicyclo[2.2.1]heptane systems).

-

Mechanism: Rigidification reduces the entropic penalty of binding but also limits the "induced fit" required for the enzyme to access the metabolic site.

Comparative Data: The "Methyl Effect"

The table below summarizes the impact of C-methylation on a representative diazepane scaffold (based on Suvorexant optimization data [2]).

| Compound Structure | Modification | GSH Adducts? | ||

| Diazepane Core | Unsubstituted | > 100 | < 15 min | Yes (High) |

| Analog A | 7-Methyl substituted | 12 | ~ 120 min | Minimal |

| Analog B | N-Fluorobenzyl | 45 | 40 min | Moderate |

Experimental Validation Protocols

As a Senior Scientist, reliance on standard CRO data packages is insufficient. The following protocols are designed to be self-validating , ensuring that observed stability is real and not an artifact of assay conditions.

Protocol: Microsomal Stability with Inhibitor Check

Objective: Determine intrinsic clearance and identify CYP contribution.

-

Preparation:

-

Thaw Human Liver Microsomes (HLM) on ice. Why: Prevents enzyme degradation.

-

Prepare 100 mM Phosphate Buffer (pH 7.4).

-

Critical Step: Pre-incubate test compound (1

M) with HLM (0.5 mg/mL) for 5 minutes at 37°C before adding NADPH. Why: Assesses non-NADPH dependent degradation (hydrolysis).

-

-

Initiation:

-

Add NADPH regenerating system (Isocitrate/Isocitrate Dehydrogenase). Why: More stable than adding cofactor directly, maintaining linear kinetics longer.

-

-

Sampling:

-

Timepoints: 0, 5, 15, 30, 45, 60 min.

-

Quench: Add 100

L sample to 300

-

-

Analysis:

-

Centrifuge at 4000g for 20 min. Inject supernatant onto LC-MS/MS.

-

Self-Validation: Include a positive control (e.g., Verapamil - high clearance) and a negative control (e.g., Warfarin - low clearance) in every plate.

-

Protocol: Reactive Metabolite Trapping (GSH)

Objective: Detect short-lived iminium ions characteristic of diazepane oxidation.

-

Incubation:

-

Standard microsomal incubation (as above) supplemented with 5 mM Glutathione (GSH) or Potassium Cyanide (KCN) (if trapping iminium specifically).

-

-

Detection:

-

Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for the GSH fragment (m/z 308).

-

Interpretation: The presence of [M + GSH - 2H]+ adducts indicates the formation of a reactive iminium intermediate, signaling a toxicity risk [3].

-

Workflow Visualization

Figure 2: Screening workflow for identifying metabolically stable diazepane candidates.

Case Study: The Suvorexant Success Story

The development of Suvorexant (Belsomra) by Merck is the definitive case study for stabilizing the diazepane ring.

-

The Problem: Early leads containing the 1,4-diazepane ring showed excellent potency against Orexin receptors but suffered from rapid oxidative metabolism and glutathione adduct formation. The metabolic "soft spot" was identified as the benzylic methylene carbon of the diazepane ring [1].

-

The Solution:

-

Scaffold Modification: A 7-methyl group was introduced to the diazepane ring.[2] This single methyl group provided enough steric bulk to hinder CYP3A4 approach without disrupting receptor binding.

-

Heterocycle Swap: The adjacent fluoroquinazoline moiety (which also contributed to reactive metabolites) was replaced with a chlorobenzoxazole.[2][3]

-

-

The Result: These changes transformed a high-clearance hit into a drug with a 12-hour half-life suitable for a sleep aid, demonstrating that the diazepane scaffold can be viable if the metabolic rules are respected [4].

References

-

Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. Source: ACS Publications. URL:[Link]

-

The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. Source: ACS Pharmacology & Translational Science. URL:[Link]

-

Metabolic Stability and Analogue-Based Drug Discovery. Source: ResearchGate (Review of Reactive Metabolite Assessment).[4] URL:[Link]

-

In vitro and in vivo characterisation of the metabolism and disposition of suvorexant in humans. Source: Xenobiotica. URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocols for (2S)-2-Methyl-1,4-diazepane

[1]

Abstract & Strategic Overview

(2S)-2-Methyl-1,4-diazepane (CAS: 194032-32-1 for Boc-derivative precursors) is a critical chiral diamine scaffold in modern medicinal chemistry, serving as the core pharmacophore for orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors.[1]

While laboratory-scale synthesis often relies on the resolution of racemic mixtures or expensive chiral auxiliaries, industrial scalability demands a Chiral Pool approach.[1] This Application Note details a validated, high-throughput protocol starting from L-Alanine . This route is selected for its atom economy, low raw material cost, and avoidance of chromatographic resolution.

Key Challenges Addressed

-

Enantiomeric Purity: Preserving the S-configuration of L-Alanine during Michael addition and cyclization.[1]

-

Entropic Constraints: Overcoming the kinetic barrier of forming a 7-membered ring.

-

Scalability: Replacing expensive coupling reagents (EDC/HOBt) with catalytic hydrogenation and thermal cyclization.

Synthetic Pathway Analysis

The selected route utilizes a "Michael Addition-Reductive Cyclization" sequence.[1] This strategy constructs the 7-membered ring via an intramolecular amidation (lactamization) followed by amide reduction.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Step-wise chemical transformation from L-Alanine to the target Diazepane.

Detailed Experimental Protocols

Protocol A: Michael Addition (Formation of Nitrile Intermediate)

Objective: Synthesis of methyl N-(2-cyanoethyl)-L-alaninate. Critical Parameter: Control of pH and temperature to prevent racemization of the L-Alanine alpha-proton.

Reagents:

-

L-Alanine methyl ester hydrochloride (1.0 equiv)[1]

-

Acrylonitrile (1.2 equiv) [Caution: Highly Toxic/Carcinogenic ]

-

Triethylamine (Et3N) (1.1 equiv)

-

Methanol (Solvent, 5 volumes)

Procedure:

-

Neutralization: Charge L-Alanine methyl ester HCl into a reactor containing Methanol (0°C). Slowly add Et3N, maintaining internal temperature

. -

Addition: Add Acrylonitrile dropwise over 60 minutes. The reaction is exothermic; ensure cooling is active.

-

Reaction: Warm to 20–25°C and stir for 12–16 hours.

-

Monitoring: Monitor consumption of L-Alanine via TLC (SiO2, EtOAc/Hexane) or GC-FID.

-

Workup: Concentrate the mixture under reduced pressure to remove Methanol and excess Acrylonitrile.

-

Extraction: Dissolve residue in MTBE/Water. Wash organic layer with brine. Dry over Na2SO4 and concentrate.

-

Note: The product is an oil.[2] Distillation is possible but usually not required for the next step if purity >95%.

-

Protocol B: Reductive Cyclization (The "Lactamization")

Objective: Conversion of the nitrile-ester to (3S)-3-methyl-1,4-diazepan-5-one. Mechanism: Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the methyl ester to close the 7-membered ring.[1]

Reagents:

-

Intermediate A (from Protocol A)

-

Raney Nickel (20 wt% loading) or Co/SiO2 catalysts

-

Hydrogen Gas (50–100 psi)

-

Methanol (Solvent)[3]

Procedure:

-

Setup: Load Intermediate A and Methanol into a high-pressure hydrogenation autoclave.

-

Catalyst Addition: Add Raney Nickel (slurry in water/methanol). Caution: Pyrophoric when dry.

-

Hydrogenation: Purge vessel with N2, then H2. Pressurize to 50 psi (3.5 bar) and heat to 50–60°C.

-

Reaction Time: Stir vigorously for 24 hours. The cyclization is often slower than the nitrile reduction.

-

Filtration: Cool to RT. Filter catalyst through a Celite pad under inert atmosphere (Argon/N2).

-

Isolation: Concentrate filtrate. The lactam ((3S)-3-methyl-1,4-diazepan-5-one) often solidifies upon standing or trituration with diethyl ether.[1]

-

Yield Target: 75–85%.

-

Protocol C: Lactam Reduction to Diazepane

Objective: Reduction of the carbonyl group to yield the final diamine.

Reagents:

-

Lactam Intermediate (from Protocol B)

-

Lithium Aluminum Hydride (LAH) (2.5 equiv) OR Borane-THF complex.[1]

-

THF (Anhydrous)

Procedure:

-

Preparation: Suspend LAH in anhydrous THF at 0°C under N2 flow.

-

Addition: Dissolve the Lactam in THF and add dropwise to the LAH suspension. Control gas evolution (H2).

-

Reflux: Heat the mixture to reflux (66°C) for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Filtration: Filter the granular white precipitate. Wash cake with THF.

-

Purification: Concentrate the filtrate. The resulting oil is (2S)-2-Methyl-1,4-diazepane.[1]

-

Optional: Convert to Dihydrochloride salt (add HCl in Dioxane) for storage as a stable solid.

-

Process Workflow & Quality Control

The following diagram illustrates the industrial workflow, highlighting critical control points (CCPs) for quality assurance.

Figure 2: Industrial workflow with integrated Quality Control checkpoints.

Analytical Validation Data

To ensure the protocol meets pharmaceutical standards (E-E-A-T), the following analytical parameters must be verified.

| Parameter | Specification | Method | Notes |

| Appearance | Colorless to pale yellow oil | Visual | Darkens upon air exposure (oxidation).[1] |

| Identity | Matches Ref. Std. | 1H NMR (CDCl3) | Characteristic doublet for CH3 at ~1.0 ppm. |

| Enantiomeric Purity | > 98% ee | Chiral HPLC | Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA.[1] |

| Chemical Purity | > 97% | GC-MS or HPLC | Impurities: Linear diamines, dimers.[1] |

| Water Content | < 0.5% | Karl Fischer | Critical for subsequent coupling reactions. |

Key NMR Signals (Free Base in CDCl3):

- 1.05 (d, 3H, CH3)

- 2.6–3.1 (m, multiplet, Ring CH2s and CH)

- 1.8 (m, 2H, C6-H2)

Safety & Handling (Critical)

-

Acrylonitrile: A volatile, flammable, and carcinogenic liquid. All transfers must occur in a closed system or a high-performance fume hood.[1] Gloves: Butyl rubber (Nitrile gloves provide insufficient protection against acrylonitrile permeation).

-

Hydrogenation: Raney Nickel is pyrophoric. Never let it dry out. Handle under water or inert solvent.

-

Diazepane Toxicity: Like many secondary amines, the product is a skin irritant and potentially harmful if inhaled. Store under Nitrogen to prevent reaction with atmospheric CO2 (carbamate formation).

References

- Merck & Co. (2014). Process Research on Suvorexant: Synthesis of the Diazepane Core. Journal of Organic Chemistry / Google Patents.

-

National Institutes of Health (NIH). (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC3587786. Retrieved from [Link]

-

ScienceDirect. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Bentham Science. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Application Note: Regioselective N-Protection of (2S)-2-Methyl-1,4-diazepane with Boc Groups

[1]

Executive Summary & Strategic Analysis

(2S)-2-Methyl-1,4-diazepane is a critical chiral homopiperazine scaffold used in the synthesis of orexin receptor antagonists (e.g., Suvorexant intermediates) and various kinase inhibitors. The molecule presents a classic regioselectivity challenge due to the presence of two secondary amine sites with distinct steric environments:

-

N1 (Hindered): Located adjacent to the C2-methyl group. The steric bulk of the methyl group significantly retards nucleophilic attack at this position.

-

N4 (Unhindered): Located on the distal side of the ring, accessible and kinetically more reactive.

The Core Challenge: Direct treatment with tert-butoxycarbonyl anhydride (Boc₂O) favors the unhindered N4 position. Achieving N1-selectivity requires an orthogonal protection strategy.[1] This guide details three specific protocols covering the entire spectrum of protection needs:

-

N4-Selective Mono-Protection (Kinetic Control)

-

N1-Selective Mono-Protection (Blocking Group Strategy)

-

Bis-Protection (Exhaustive)

Structural Numbering & Nomenclature Note

To maintain clarity, this guide uses the fixed numbering of the starting material (2S)-2-Methyl-1,4-diazepane :

-

N1 : The nitrogen adjacent to the methyl group.

-

N4 : The nitrogen remote from the methyl group.

Note: Upon mono-protection, IUPAC priority rules reassign the locants.[1] For example, the N4-Boc product is formally named tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate .[1]

Reaction Pathways & Logic (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways to access specific protected species.

Caption: Synthetic divergence of (2S)-2-methyl-1,4-diazepane.[1] Path A utilizes steric hindrance for selectivity.[1] Path C uses orthogonal protection to target the hindered nitrogen.

Detailed Experimental Protocols

Protocol A: Selective N4-Boc Protection (Kinetic Control)

Target Product: tert-butyl (3S)-3-methyl-1,4-diazepane-1-carboxylate Mechanism: Exploits the steric hindrance at N1 to selectively acylate N4.[1]

Reagents & Stoichiometry:

| Reagent | Equivalents | Role |

|---|---|---|

| (2S)-2-Methyl-1,4-diazepane | 1.0 | Substrate |

| Boc₂O (Di-tert-butyl dicarbonate) | 0.95 | Protecting Group (Limiting reagent) |

| Triethylamine (TEA) | 1.1 | Base scavenger |

| Dichloromethane (DCM) | 10 V (mL/g) | Solvent |[1]

Procedure:

-

Preparation: Dissolve (2S)-2-Methyl-1,4-diazepane (1.0 eq) and TEA (1.1 eq) in anhydrous DCM under nitrogen atmosphere.

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Critical: Low temperature enhances regioselectivity.[1]

-

Addition: Dissolve Boc₂O (0.95 eq) in DCM (2 V). Add this solution dropwise over 60 minutes. Do not rush; a high local concentration of Boc₂O leads to bis-protection.[1]

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) over 1 hour. Monitor by TLC (ninhydrin stain) or LCMS.[1]

-

Workup (Selective Extraction):

-

Wash the organic layer with water (2x).[2]

-

Purification Logic: The product is a mono-amine.[1] Extract the organic layer with 0.5 M aqueous citric acid (pH ~4). The product and unreacted starting material move to the aqueous phase; Bis-Boc (impurity) stays in DCM.

-

Wash the aqueous acidic phase with DCM.[1]

-

Basify the aqueous phase to pH 10-11 with 2M NaOH.[1]

-

Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

-

Yield: Typically 85-90% selectivity for N4.

Protocol B: Bis-Boc Protection (Exhaustive)

Target Product: Di-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate Application: Used when the diazepane core needs complete inertness during side-chain modifications.[1]

Reagents & Stoichiometry:

| Reagent | Equivalents | Role |

|---|---|---|

| (2S)-2-Methyl-1,4-diazepane | 1.0 | Substrate |

| Boc₂O | 2.5 - 3.0 | Excess required for hindered N1 |

| DMAP | 0.1 | Catalyst (Nucleophilic) |

| DIPEA | 3.0 | Base |

| THF or Acetonitrile | 10 V | Solvent |[1]

Procedure:

-

Dissolution: Dissolve substrate in THF. Add DIPEA and DMAP.[1]

-

Addition: Add Boc₂O (2.5 eq) in one portion at RT.

-

Heating: The hindered N1 reacts slowly.[1] Heat the mixture to 50°C for 6-12 hours.

-

Monitoring: Ensure complete consumption of the mono-Boc intermediate by LCMS.

-

Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 1M HCl (to remove amine traces), then sat. NaHCO₃.

-

Purification: The product is non-basic. Purify via silica gel chromatography (Hexane/EtOAc).

Protocol C: Selective N1-Boc Protection (Orthogonal Strategy)

Target Product: tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate Challenge: Direct N1 protection is chemically disfavored.[1] This "Reverse" protocol protects N4 first, Boc-protects N1, then liberates N4.

Step 1: N4-Cbz Protection

-

Dissolve diamine (1.0 eq) in DCM at 0°C.

-

Add Benzyl chloroformate (Cbz-Cl) (1.0 eq) dropwise.[1] Note: Cbz-Cl is highly selective for the unhindered N4 at 0°C.

-

Isolate the N4-Cbz intermediate via acid/base extraction (similar to Protocol A).[1]

Step 2: N1-Boc Protection [1][3]

-

Dissolve N4-Cbz intermediate in THF.[1]

-

Add Boc₂O (1.5 eq) and DMAP (0.1 eq). Heat to 50°C to force the reaction on the hindered N1.

-

Isolate the N1-Boc-N4-Cbz intermediate.[1]

Step 3: Hydrogenolysis (Cbz Removal)

Analytical Data & Troubleshooting

Key Analytical Markers[1][4]

-

1H NMR (DMSO-d6):

-

TLC Visualization:

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Regioselectivity (Path A) | Temperature too high or addition too fast.[1][4][5] | Cool to -20°C. Dilute Boc₂O further.[1] Use syringe pump for addition.[1] |

| Incomplete N1 Reaction (Path B) | Steric hindrance of C2-methyl.[1] | Add 0.1 eq DMAP.[1] Increase temp to 60°C. Use neat Boc₂O if necessary. |

| Product Solidification | Diazepane carbamates are often oils or low-melting solids.[1] | Do not expect crystallization.[1] Purify as oil; freeze-dry from benzene/dioxane if solid is needed.[1] |

| Hygroscopicity | Free amines attract water.[1] | Store mono-protected products under Argon at -20°C. |

References

-

Vertex Pharmaceuticals. (2014).[1] Production method of 1,4-diazepane derivatives.[1][5][6][7][8][9][10][11][12] EP2818463A1.[1] Link

- Citation Context: Describes the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate (N4-Boc)

-

Idorsia Pharmaceuticals Ltd. (2016).[1] Process for the resolution of (r,s)-diazepane and diazepanone derivatives. WO2016020404A1.[1] Link

- Citation Context: Details the use of Cbz protection for resolution and orthogonal protection str

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1]

-

Citation Context: Foundational chemistry often used in cyclizing the diazepane ring before protection.[1]

-

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[1][13] John Wiley & Sons.[1]

- Citation Context: General reference for Boc/Cbz orthogonality and deprotection conditions.

-

ChemicalBook. (2023).[1] (S)-1-Boc-2-methyl-[1,4]diazepane Product Entry.Link

- Citation Context: Confirmation of commercial availability and physical properties of the hindered product.

Sources

- 1. Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate | C11H22N2O2 | CID 22121934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. CN106431954A - Synthesis method of diazepam drug intermediate 2-chloracetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (S)-1-BOC-2-METHYL-[1,4]DIAZEPANE | 194032-32-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

Application Note: Reductive Amination Strategies for (2S)-2-Methyl-1,4-diazepane

Executive Summary

(2S)-2-Methyl-1,4-diazepane is a privileged chiral scaffold in medicinal chemistry, widely utilized to introduce conformational restriction and improve the physicochemical properties (solubility, lipophilicity) of drug candidates. It serves as a core pharmacophore in LFA-1 antagonists, GPCR ligands, and kinase inhibitors.

This guide details the reductive amination of this scaffold. Unlike simple aliphatic amines, the 2-methyl-1,4-diazepane core presents unique regiochemical challenges due to the steric differentiation between the N1 (proximal to the methyl group) and N4 (distal) positions. This note provides validated protocols for site-selective functionalization, emphasizing the "Abdel-Magid" sodium triacetoxyborohydride (STAB) method and titanium-mediated strategies for difficult substrates.

Strategic Analysis: Regiochemistry & Reactivity

Before initiating synthesis, the researcher must select the correct starting material based on the desired substitution pattern. The (2S)-methyl group creates a significant steric environment around N1, making N4 the kinetically dominant nucleophile.

The Regioselectivity Matrix

| Starting Material | Free Amine Site | Steric Environment | Reactivity Profile | Recommended Electrophile |

| (2S)-2-Methyl-1,4-diazepane (Free Base) | N1 & N4 | N4 (Open) >> N1 (Hindered) | N4 reacts 10-50x faster than N1. | Aldehydes (0.9 eq) for selective N4 alkylation. |

| (S)-1-Boc-2-methyl-1,4-diazepane | N4 | Low (Distal) | High. Behaves like a standard secondary amine. | Ketones, Aryl Aldehydes, Hindered Ketones. |

| (S)-4-Boc-2-methyl-1,4-diazepane | N1 | High (Proximal to C2-Me) | Low. Nucleophilicity is attenuated. | Unhindered Aldehydes. Requires forcing conditions for ketones. |

Mechanism of Action (STAB Protocol)

The reductive amination proceeds via the formation of an iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the preferred reductant because it is mild enough not to reduce the aldehyde/ketone competitively, but strong enough to reduce the iminium species rapidly upon formation.

Figure 1: Reaction pathway. The formation of the iminium ion is often the rate-determining step, particularly for the hindered N1 position.

Detailed Protocols

Protocol A: Standard Functionalization of N4 (Using 1-Boc-Protected Scaffold)

Target: High-yield alkylation of the accessible N4 position.

Reagents:

-

(S)-1-Boc-2-methyl-1,4-diazepane (1.0 equiv)

-

Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for sluggish ketones due to higher boiling point capabilities, but DCM is standard.

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve (S)-1-Boc-2-methyl-1,4-diazepane (1.0 mmol) in DCE (5 mL).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

-

Catalyst Addition: Add Acetic Acid (1.0 mmol, 60 µL).

-

Why? Acid catalysis promotes the dehydration of the hemiaminal to the reactive iminium ion.

-

-

Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Add STAB (1.5 mmol, ~318 mg) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at RT under nitrogen.

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.